1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-anilino-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c17-14(21)11-6-8-20(9-7-11)15(22)13-10-23-16(19-13)18-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPLOZMIYRUSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the thiazole derivative.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.
Coupling Reactions: The final step involves coupling the thiazole derivative with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted phenylamino derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have explored the anticancer properties of compounds containing thiazole and piperidine moieties. The structural features of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide suggest potential efficacy against various cancer types.
Mechanism of Action :
- The compound may inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, its thiazole component has been linked to the modulation of cell cycle regulators and apoptosis pathways in cancer cells .
Case Studies :
- A study evaluating similar thiazole derivatives indicated significant cytotoxic effects against human cancer cell lines, including breast and colon cancers. Compounds were shown to induce apoptosis, leading to reduced cell viability .
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 20.12 ± 6.20 | |
| Compound B | HT29 (Colon) | 10.84 ± 4.20 |
Neuropharmacological Applications
The piperidine structure is known for its neuroactive properties, making this compound a candidate for neurological research.
Potential Effects :
- Research indicates that compounds with similar structures can cross the blood-brain barrier, suggesting potential neuroprotective effects against neurodegenerative diseases.
Case Studies :
- Thiazole derivatives have demonstrated anticonvulsant properties in animal models, with some compounds showing protective effects against seizures induced by pentylenetetrazol (PTZ). The protection index for certain analogs was significantly higher than that of standard treatments .
Summary of Biological Activities
The compound's biological activities can be summarized as follows:
Mechanism of Action
The mechanism of action of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring structure.
Uniqueness: 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is unique due to the combination of the thiazole and piperidine rings with a phenylamino group, which imparts specific chemical and biological properties. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.
Biological Activity
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.5 g/mol. The structural components include a thiazole ring, a piperidine ring, and an amide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O4S |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 1172375-57-3 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiazole scaffolds demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
A study evaluated the cytotoxicity of several thiazole-based compounds and found that certain derivatives led to cell cycle arrest at the S and G2/M phases in cancer cells. The mechanism of action was linked to the induction of apoptosis, as evidenced by increased Bax/Bcl-2 ratios and elevated caspase 9 levels in treated cells .
Case Study:
In a comparative study, compound 4i , structurally related to our compound of interest, exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, demonstrating potent antitumor activity . This suggests that modifications in the thiazole structure can significantly enhance biological efficacy.
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. A series of substituted thiazoles were synthesized and tested against various bacterial strains. The results indicated that specific modifications to the phenylamino group could enhance antibacterial activity .
Case Study:
In one experiment, a thiazole derivative demonstrated effective inhibition against Mycobacterium tuberculosis strains, suggesting potential applications in treating resistant infections .
Anticonvulsant Activity
The anticonvulsant properties of thiazole compounds have been documented in various studies. Research involving thiazole-integrated pyrrolidinone analogues showed promising results in picrotoxin-induced convulsion models . These findings highlight the potential for developing new anticonvulsant medications based on the thiazole framework.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the phenylamino group appears crucial for enhancing anticancer and antimicrobial activities. Modifications at different positions on the thiazole or piperidine rings can lead to significant changes in potency.
| Modification | Effect on Activity |
|---|---|
| Para-substitution on phenyl group | Increased cytotoxicity (IC50 reduced from 10.10 µg/mL to 5.36 µg/mL) |
| Replacement with benzyl moiety | Most potent antitumor compound identified (IC50 = 2.32 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
